3-Benzyloxy-5-hydroxypyridine
Overview
Description
3-Benzyloxy-5-hydroxypyridine is a chemical compound with the molecular formula C12H11NO2 and a molecular weight of 201.22 g/mol It features a pyridine ring substituted with a benzyloxy group at the 3-position and a hydroxyl group at the 5-position
Preparation Methods
The synthesis of 3-Benzyloxy-5-hydroxypyridine can be achieved through several routes. One common method involves the benzylation of 5-hydroxypyridine using benzyl bromide in the presence of a base such as potassium carbonate . The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions. Another method involves the use of 2-benzyloxy-1-methylpyridinium triflate as a reagent for the benzylation of 5-hydroxypyridine . This method is advantageous due to its mild reaction conditions and high yield.
Chemical Reactions Analysis
3-Benzyloxy-5-hydroxypyridine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The benzyloxy group can be reduced to a hydroxyl group using hydrogenation in the presence of a palladium catalyst.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include PCC, Jones reagent, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Benzyloxy-5-hydroxypyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Benzyloxy-5-hydroxypyridine involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the benzyloxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
3-Benzyloxy-5-hydroxypyridine can be compared to other similar compounds such as:
2-Benzyloxy-5-hydroxypyridine: Similar structure but with the benzyloxy group at the 2-position.
3-Benzyloxy-4-hydroxypyridine: Similar structure but with the hydroxyl group at the 4-position.
5-Benzyloxy-3-hydroxypyridine: Similar structure but with the positions of the benzyloxy and hydroxyl groups reversed
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules.
Properties
IUPAC Name |
5-phenylmethoxypyridin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-11-6-12(8-13-7-11)15-9-10-4-2-1-3-5-10/h1-8,14H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWNDNQACHFFODO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CN=CC(=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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